N-(3-acetylphenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
N-(3-acetylphenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an acetylphenyl group, a trifluoromethylphenyl group, and a dihydroquinazoline core. Its molecular formula is C23H16F3N3O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3-acetylphenylamine with 3-(trifluoromethyl)benzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized using a suitable reagent, such as ammonium acetate, to form the dihydroquinazoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to identify the most efficient reaction conditions. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using reagents such as sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents
Major Products
Oxidation: Quinazoline derivatives with various functional groups.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with modified trifluoromethyl groups
Scientific Research Applications
N-(3-acetylphenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation .
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also interact with receptors, modulating their activity and downstream signaling pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(3-acetylphenyl)-N’-(3-(trifluoromethyl)phenyl)urea: Shares similar structural features but differs in the presence of a urea group instead of a dihydroquinazoline core.
N-[4-(trifluoromethyl)phenyl]acetamide: Contains a trifluoromethylphenyl group but lacks the dihydroquinazoline core and acetylphenyl group.
N-[3-(trifluoromethyl)phenyl]acetamide: Similar to the previous compound but with different substitution patterns on the phenyl ring.
Uniqueness
N-(3-acetylphenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide is unique due to its combination of an acetylphenyl group, a trifluoromethylphenyl group, and a dihydroquinazoline core. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C24H16F3N3O3 |
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Molecular Weight |
451.4 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]quinazoline-7-carboxamide |
InChI |
InChI=1S/C24H16F3N3O3/c1-14(31)15-4-2-6-18(10-15)29-22(32)16-8-9-20-21(11-16)28-13-30(23(20)33)19-7-3-5-17(12-19)24(25,26)27/h2-13H,1H3,(H,29,32) |
InChI Key |
ZYMABZXYMCHGQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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